molecular formula C18H24N2O4 B11827239 tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B11827239
M. Wt: 332.4 g/mol
InChI Key: FKBWWTWFHFCKIL-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with the molecular formula C18H24N2O4 It is characterized by a spirocyclic structure, which includes a cyclopenta[b]pyridine and a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route may involve the use of reagents such as tert-butyl esters, methoxy groups, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 2-methoxy-7-oxospiro[5H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)11-12-5-6-13(23-4)19-14(12)15(18)21/h5-6H,7-11H2,1-4H3

InChI Key

FKBWWTWFHFCKIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)N=C(C=C3)OC

Origin of Product

United States

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